molecular formula C12H15ClN2O B6362198 1-(3-Chlorobenzoyl)-3-methylpiperazine CAS No. 1240574-66-6

1-(3-Chlorobenzoyl)-3-methylpiperazine

Cat. No. B6362198
CAS RN: 1240574-66-6
M. Wt: 238.71 g/mol
InChI Key: LSICRKDHQWSCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Chlorobenzoyl)-3-methylpiperazine” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C11H14Cl2N2O and a molecular weight of 261.153 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for producing chlorobenzoyl chloride involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another method involves the reaction of isonicotinohydrazide with 2-Chlorobenzoyl chloride through an acylation reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the linear formula C11H14Cl2N2O . For a similar compound, 3-Chlorobenzoyl chloride, the molecular formula is C7H4Cl2O .

Scientific Research Applications

CBMP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds including peptides, peptidomimetics, and nucleoside analogues. It has also been used as an intermediate in the synthesis of pharmaceuticals and other compounds. Additionally, CBMP has been used as a ligand in protein-ligand binding studies.

Advantages and Limitations for Lab Experiments

CBMP has several advantages for use in lab experiments. It is a relatively cheap and easy to synthesize compound, and it is highly soluble in water. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to using CBMP in lab experiments. It is a relatively unstable compound and can degrade over time, which can lead to inaccurate results. Additionally, it has limited solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for CBMP research. One potential research direction is to further investigate its mechanism of action. Additionally, further research could be done to explore the potential therapeutic applications of CBMP. Furthermore, research could be done to investigate the potential toxicity of CBMP and its effects on human health. Finally, research could be done to develop more efficient synthesis methods for CBMP.

Synthesis Methods

CBMP is synthesized through a multi-step process. The first step involves the reaction of 3-chlorobenzoyl chloride with 1-methylpiperazine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 1-(3-chlorobenzoyl)-3-methylpiperazine and 3-chlorobenzamide. The second step involves the reaction of the mixture with a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction produces this compound as the main product.

Safety and Hazards

The safety data sheet for a similar compound, 3-Chlorobenzoyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-chlorophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSICRKDHQWSCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.